molecular formula C10H16N2O4 B15249366 tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate

tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate

Cat. No.: B15249366
M. Wt: 228.24 g/mol
InChI Key: CYMVPZWCARFNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H15NO3This compound is a derivative of pyrrolidinone, a five-membered lactam, and is commonly used in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate can be synthesized through the reaction of 2-pyrrolidinone with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in dry dichloromethane. The reaction is typically carried out at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Key Reaction Pathways

2.1 Coupling Reactions for Carbamoyl Group Formation
The carbamoyl group is typically introduced via amide coupling. For example, in structurally similar compounds, tert-butyl isocyanide and coupling agents like COMU or EDC with DIPEA have been used . A representative reaction sequence includes:

  • Activation of carboxylic acid : Using Boc-protected intermediates (e.g., tert-butoxycarbonyl groups) for stability.

  • Coupling with amines : Amide bond formation under conditions such as room temperature for 18–24 hours .

2.2 Hydroboration Reactions
Hydroboration-oxidation steps are critical for introducing functional groups. For example, pinacolborane with iridium catalysts ([Ir(cod)Cl]₂) and dppe ligands enables selective additions to alkenes . This is often followed by Suzuki-Miyaura coupling for further functionalization.

Table 2: Alternative Routes

RouteKey ReagentsYieldSource
Ozonolysis followed by reductive aminationPiperidine, NaBH(OAc)₃95%
Grignard additionIsopropylmagnesium bromide29–63%

Functional Group Transformations

  • Nucleophilic Substitution : The oxopyrrolidine ring undergoes substitutions at the electrophilic carbonyl carbon.

  • Reductive Amination : Amine formation via NaBH(OAc)₃ after ozonolysis .

  • Deprotection : Acidic conditions (e.g., TFA) remove tert-butyl esters to yield carboxylic acids .

Structural Analogues and Variants

CompoundStructural DifferencesKey Reactions
tert-butyl 2-carbamoylpyrrolidine-1-carboxylateAbsence of oxo groupSimplified coupling
tert-butyl 5-oxopyrrolidine-1-carboxylateNo carbamoyl groupGrignard additions

This compound’s synthesis leverages modern organic chemistry techniques, including organometallic catalysis and peptide coupling, to achieve high yields and precise functionalization.

Scientific Research Applications

tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of tert-butyl, carbamoyl, and oxopyrrolidine moieties makes it a versatile compound in various research and industrial applications .

Biological Activity

tert-Butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and metabolic modulation. This article reviews the biological activity of this compound, summarizing findings from various studies, including its mechanism of action, cytotoxic effects, and structure-activity relationships.

Research indicates that compounds with a pyrrolidine core, including tert-butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate, can exhibit selective cytotoxicity towards cancer cells. This selectivity is attributed to their ability to interfere with nutrient transport systems essential for cancer cell survival. Specifically, studies have shown that such compounds can inhibit the uptake of amino acids and glucose, leading to nutrient deprivation and subsequent cell death in cancerous cells while sparing non-transformed cells .

Cytotoxicity Studies

In vitro studies have demonstrated that tert-butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate can induce cytotoxic effects at micromolar concentrations. For instance, a related analogue was shown to kill cancer cells at approximately 2 μM doses by activating protein phosphatase 2A (PP2A), which plays a crucial role in regulating nutrient transporters on the cell surface .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
tert-butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylateMDA-MB-231 (triple-negative breast cancer)~2Inhibition of nutrient transport
Analog 3Various cancer lines~2PP2A activation leading to transporter loss

Structure-Activity Relationships (SAR)

The biological activity of tert-butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate is influenced by its structural features. Modifications to the pyrrolidine ring and functional groups can significantly alter potency and selectivity against different transglutaminases (TG). For example, variations in the carbamate moiety have been explored to enhance specificity towards TG2 over other human transglutaminases .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Ring size alterationMildly reduced TG2 activity
Carbamate vs AmideNo significant increase in potency
Substituents on pyrrolidineEnhanced reactivity towards TG2

Case Studies

Several case studies have highlighted the potential therapeutic applications of tert-butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate:

  • Cancer Treatment : In a study involving MDA-MB-231 cells, the compound exhibited significant cytotoxicity without affecting non-malignant cell lines, suggesting a targeted approach for treating aggressive breast cancers .
  • Metabolic Disorders : The compound's ability to modulate nutrient transport suggests potential applications in metabolic disorders where nutrient uptake is dysregulated.
  • Pharmacokinetics : Pharmacokinetic studies revealed rapid absorption and clearance rates in animal models, indicating favorable bioavailability profiles for therapeutic use .

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

tert-butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)12-6(8(11)14)4-5-7(12)13/h6H,4-5H2,1-3H3,(H2,11,14)

InChI Key

CYMVPZWCARFNTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.